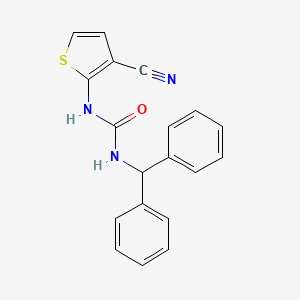

1-Benzhydryl-3-(3-cyanothiophen-2-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzhydryl-phenylureas, which could include “1-Benzhydryl-3-(3-cyanothiophen-2-yl)urea”, involves the reaction of substituted benzils with substituted phenylureas under microwave irradiation . This reaction has been found to be an easy access to substituted 1-benzhydryl-3-phenyl-ureas .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

1-Benzhydryl-3-(3-cyanothiophen-2-yl)urea derivatives are accessible through reactions that demonstrate the versatility and reactivity of benzhydryl and phenylurea compounds. For instance, Muccioli et al. (2003) discovered a novel route to benzhydryl-phenylureas via the reaction of substituted benzils with phenylureas under microwave irradiation, showcasing an unexpected rearrangement during microwave-enhanced synthesis of hydantoins. This method provides an easy access to substituted 1-benzhydryl-3-phenyl-ureas, highlighting the potential for creating a variety of functionalized molecules for further research and application development (Muccioli et al., 2003).

Multicomponent Reactions

The synthesis of diversified and densely functionalized heterocycles is another area where this compound derivatives find application. Brahmachari and Banerjee (2014) developed an eco-friendly multicomponent reaction using urea as an organo-catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans and related heterocyclic scaffolds. This process, conducted at room temperature, emphasizes the compound's role in facilitating the creation of pharmaceutically relevant molecules in a sustainable manner (Brahmachari & Banerjee, 2014).

Heterocyclic Chemistry

The compound and its related derivatives are crucial in the synthesis of heterocyclic compounds, as demonstrated by Maisuradze et al. (2013). Their work on benzo[b]thiophene-[3,2-e]benzimidazole derivatives showcases the potential of this compound in generating novel heterocyclic structures with potential pharmaceutical applications (Maisuradze et al., 2013).

Cyclodextrin Complexation and Molecular Devices

The compound also plays a role in the field of molecular devices and complexation studies. Lock et al. (2004) explored the complexation of similar stilbene compounds with urea-linked cyclodextrins, leading to the self-assembly of molecular devices. This research indicates the potential of this compound derivatives in developing novel molecular systems with specific functionalities (Lock et al., 2004).

Mecanismo De Acción

Target of Action

Compounds containing a thiophene ring, such as “1-Benzhydryl-3-(3-cyanothiophen-2-yl)urea”, are often involved in a wide range of biological activities . The specific targets can vary greatly depending on the exact structure of the compound and its functional groups.

Mode of Action

The mode of action would depend on the specific biological target of the compound. For instance, some thiophene derivatives are known to bind to various receptors, inhibiting or activating them, which can lead to a cascade of biochemical reactions .

Biochemical Pathways

Again, the exact pathways affected would depend on the specific target of the compound. Thiophene derivatives have been found to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some thiophene derivatives have been found to have anti-inflammatory, antiviral, and anticancer activities, among others .

Propiedades

IUPAC Name |

1-benzhydryl-3-(3-cyanothiophen-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS/c20-13-16-11-12-24-18(16)22-19(23)21-17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12,17H,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQVIPFBSJIEPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=C(C=CS3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-N,3-dimethyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2985256.png)

![N-(3-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2985257.png)

![4-[2-(Benzenesulfonyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole](/img/structure/B2985258.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride](/img/structure/B2985261.png)

![1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2,4-dimethylphenyl)urea](/img/structure/B2985262.png)

![N-[2-(2,3-Dichlorophenoxy)ethyl]oxirane-2-carboxamide](/img/structure/B2985265.png)

![1-[(4-Chlorophenyl)methyl]-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2985266.png)

![(Z)-2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2985270.png)

![(3S,4S)-3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2985277.png)